![molecular formula C8H16O B073714 2,2-Dimethylcyclohexanol CAS No. 1193-46-0](/img/structure/B73714.png)
2,2-Dimethylcyclohexanol
Overview
Description
2,2-Dimethylcyclohexanol is a sterically hindered alcohol .
Synthesis Analysis
The synthesis of 2,2-Dimethylcyclohexanol involves a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 .Molecular Structure Analysis
The molecular formula of 2,2-Dimethylcyclohexanol is C8H16O . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
2,2-Dimethylcyclohexanol undergoes dehydration reactions when reacted with concentrated sulfuric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethylcyclohexanol include a boiling point of 174.3±8.0 °C at 760 mmHg, a density of 0.9±0.1 g/cm3, and a refractive index of 1.456 .Scientific Research Applications
Dehydration Studies
The dehydration of 2,2-Dimethylcyclohexanol has been a subject of research. This process involves the removal of a water molecule from the compound, leading to the formation of a double bond . This reaction is significant in organic chemistry as it helps in understanding the behavior of alcohols under dehydration conditions .
Formation of Alkenes
2,2-Dimethylcyclohexanol can undergo acid-catalyzed dehydration to yield a mixture of 1,2-dimethylcyclohexene and isopropylidenecyclopentane . This reaction is a classic example of how alkenes can be formed from alcohols, which is a fundamental concept in organic chemistry .
Reaction with Grignard Reagents
Epoxides, which are cyclic ethers, can react with Grignard reagents to yield alcohols . In this context, 2,2-Dimethylcyclohexanol can potentially be used as a starting material for the synthesis of such epoxides .
Synthesis of Other Compounds
2,2-Dimethylcyclohexanol can serve as a precursor for the synthesis of other organic compounds. For instance, it can be converted into corresponding alkyl halides or alkenes under certain conditions .
Use in Teaching Laboratories
2,2-Dimethylcyclohexanol is often used in teaching laboratories to demonstrate various reactions. For example, it can be used to illustrate the dehydration of alcohols or the formation of alkenes .
Research on Reaction Mechanisms
The reactions involving 2,2-Dimethylcyclohexanol can be used to study and understand the mechanisms of various organic reactions. For instance, the acid-catalyzed dehydration of 2,2-Dimethylcyclohexanol can be used to study carbocation rearrangements .
Mechanism of Action
- The primary target of 2,2-Dimethylcyclohexanol is likely to be enzymes involved in metabolic pathways. However, specific targets have not been extensively studied or reported in the literature .
- The alkyloxonium ion then reacts with an adjacent (beta) hydrogen atom, resulting in the elimination of water and the formation of a double bond. This process is known as dehydration .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBYZPFVXFPCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870858 | |
Record name | 2,2-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclohexanol | |
CAS RN |
1193-46-0 | |
Record name | 2,2-Dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different dehydration products observed when stereoisomers of 4-tert-butyl-2,2-dimethylcyclohexanol react with phosphoric acid?
A1: Research indicates that the stereoisomers of 4-tert-butyl-2,2-dimethylcyclohexanol exhibit distinct stereospecific reactions with phosphoric acid, leading to different dehydration products []. This observation suggests that the stereochemistry of the starting material significantly influences the reaction pathway and product formation during dehydration. The study highlights the importance of stereochemical considerations in predicting the outcome of chemical reactions involving 2,2-dimethylcyclohexanol derivatives.
Q2: How does the oxidation of 2,2-dimethylcyclohexanol with nitric acid compare to the oxidation of cyclohexanol in terms of dibasic acid formation?
A2: Studies examining the oxidation of various cyclohexanol derivatives, including 2,2-dimethylcyclohexanol, with nitric acid reveal intriguing differences in the distribution of dibasic acid products []. Specifically, the study discovered that during the oxidation of cyclohexanol to adipic acid, the by-product glutaric acid originates primarily from the loss of the C-2 carbon atom. In contrast, succinic acid formation stems from the loss of both the C-2 and C-3 carbon atoms. This observation provides valuable insights into the mechanistic pathways involved in the oxidation of cyclohexanol and its derivatives, showcasing how substituents like the methyl groups in 2,2-dimethylcyclohexanol can influence the reaction outcome.
Q3: Can fungi biotransform cyclademol, a compound structurally similar to 2,2-dimethylcyclohexanol, and if so, what are the products and their potential?
A3: Research demonstrates that certain fungi, such as Aspergillus niger and Neurospora crassa, can indeed biotransform cyclademol, a compound structurally related to 2,2-dimethylcyclohexanol []. A. niger converts cyclademol into 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone with a 31.2% yield, while N. crassa produces 4-(1-hydroxyethyl)-2,2-dimethylcyclohexanol with a 15.1% yield. Interestingly, these metabolites exhibit moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of fungal biotransformation for generating novel bioactive compounds from terpenoids like cyclademol. This research opens up avenues for exploring the biotransformation capabilities of other microorganisms using compounds structurally similar to 2,2-dimethylcyclohexanol as substrates for potentially producing valuable bioactive molecules.
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